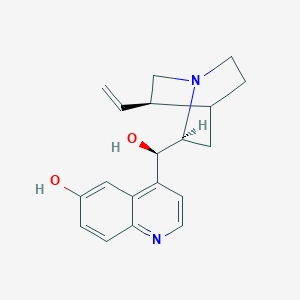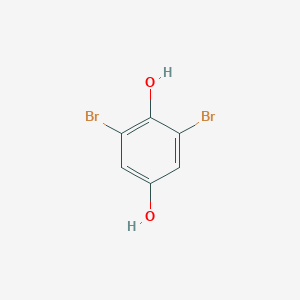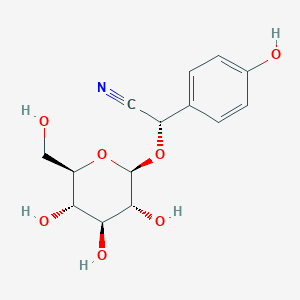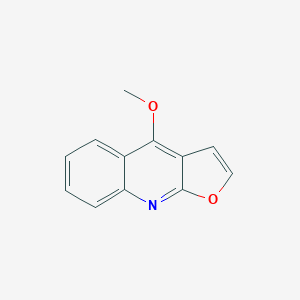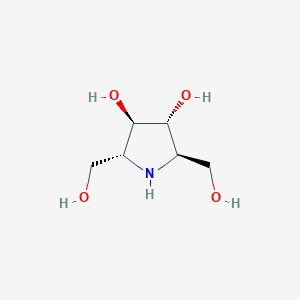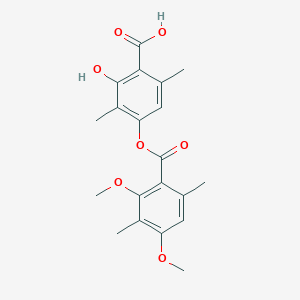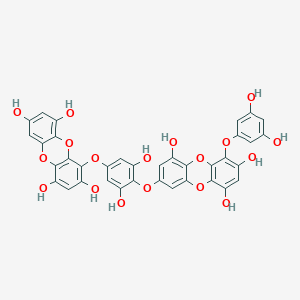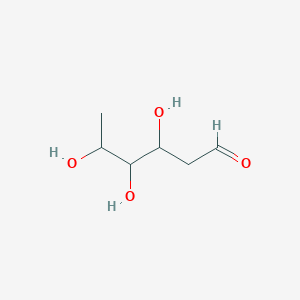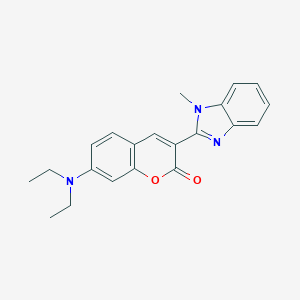
(S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone, also known as Hesperetin, is a flavanone that is naturally found in citrus fruits. It has been extensively studied for its various biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Comparison
- The compound (S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone is structurally related to flavonoids. A study conducted by Shin and Lah (1986) on a similar compound, naringenin, highlights the structural characteristics of these compounds, including their hydrogen bonding and molecular conformation (Shin & Lah, 1986).
Synthesis and Potential Biological Activities
- Research by Ji and Liang (1998) on 2,3-benzopyrone analogs, closely related to the compound , investigated their synthesis for evaluating potential K(+)-channel and anticancer activities. This study indicates a direction for exploring the biological applications of these compounds (Ji & Liang, 1998).
Anticancer Properties
- Kowalczyk et al. (2017) explored the anticancer applications of apigenin, a compound structurally similar to (S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone. This research provides insights into how similar compounds might inhibit cancer cell glucose uptake, affect the extracellular matrix, and impact cancer progression (Kowalczyk, Bodalska, Miranowicz, Karłowicz-Bodalska, 2017).
Chemical Properties and Derivatives
- Studies on compounds like 5,6-Dihydroxy-7-methoxyflavone, which share a similar chemical structure with the compound , reveal insights into their chemical properties, including intramolecular hydrogen bonding and molecular geometry. This information can be crucial for understanding the reactivity and potential applications of (S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone (Shoja, 1994).
Additional Insights
- Other studies on related compounds offer further insights into their chemical synthesis, structural characteristics, and potential biological activities. This body of research collectively contributes to the understanding of (S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone and similar compounds, paving the way for exploring their scientific applications (Joshi & Trivedi, 2010), (Saeed, Sharma, Durani, Jain, Durani, Kapil, 1990), (Umeokoli, Muharini, Okoye, Ajiwe, Akpuaka, Lin, Liu, Proksch, 2016), and others.
Eigenschaften
CAS-Nummer |
55743-21-0 |
|---|---|
Produktname |
(S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone |
Molekularformel |
C16H14O4 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
(2S)-5,7-dihydroxy-8-methyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O4/c1-9-11(17)7-12(18)15-13(19)8-14(20-16(9)15)10-5-3-2-4-6-10/h2-7,14,17-18H,8H2,1H3/t14-/m0/s1 |
InChI-Schlüssel |
QSRIZZQWNHKERT-AWEZNQCLSA-N |
Isomerische SMILES |
CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3 |
SMILES |
CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3 |
Andere CAS-Nummern |
55743-21-0 |
Synonyme |
(±)-Cryptostrobin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



